

Best practices for storing and handling Kinetin triphosphate tetrasodium

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Compound of Interest		
Compound Name:	Kinetin triphosphate tetrasodium	
Cat. No.:	B15606389	Get Quote

Technical Support Center: Kinetin Triphosphate Tetrasodium

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling **Kinetin triphosphate tetrasodium**, along with troubleshooting guides and frequently asked questions for its experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Kinetin triphosphate tetrasodium?

For long-term stability, **Kinetin triphosphate tetrasodium** should be stored at -70°C.[1] Some suppliers also indicate that storage at -20°C is suitable for solutions, with a shelf life of up to two years.[2] The compound is typically shipped on dry ice to maintain its integrity during transit.[1]

Q2: How should I handle the compound upon receipt?

Upon receiving the product, it is recommended to centrifuge the original vial before removing the cap. This ensures that any material that may have become dislodged during shipping is collected at the bottom of the vial, allowing for maximum product recovery.[1] All handling should be performed by personnel trained in standard laboratory procedures.[1]

Q3: Is Kinetin triphosphate tetrasodium provided in a specific format?



Kinetin triphosphate tetrasodium can be supplied as a solid, a 10mM aqueous solution, or a liquid of unspecified concentration.[1][2] Always refer to the product-specific data sheet for the exact formulation.

Q4: What is the primary research application of Kinetin triphosphate tetrasodium?

Kinetin triphosphate tetrasodium is primarily used in neurodegenerative disease research, particularly for studies related to Parkinson's disease.[2][3] It functions as an ATP analogue that can regulate and enhance the function of certain kinases.[2][4]

Q5: How does **Kinetin triphosphate tetrasodium** work?

Kinetin triphosphate (KTP) acts as a neo-substrate for the kinase PINK1.[5] It has been shown to increase the catalytic activity of both wild-type PINK1 and some Parkinson's disease-associated mutants, like PINK1 G309D.[2][3][5] It serves as a phosphate donor, facilitating the phosphorylation of PINK1 substrates.[2][4]

Quantitative Data Summary

Parameter	Value	Source
Molecular Formula	C15H16N5Na4O14P3	[2][3]
Molecular Weight	675.19 g/mol	[2][3]
Purity (HPLC)	≥95%	[1][3]
Long-term Storage	-70°C	[1]
Solution Storage	-20°C (for up to 2 years)	[2]
Shipping Temperature	Dry Ice	[1]

Troubleshooting Guide

Problem 1: I am not observing the expected enhancement of PINK1 kinase activity in my in vitro assay.

Question: Did you use the correct concentration of Kinetin triphosphate?

Troubleshooting & Optimization





- Answer: Initial studies have used concentrations ranging from 100 μM to 500 μM in in vitro kinase assays.[5] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific assay conditions.
- Question: Is your PINK1 enzyme active?
 - Answer: Confirm the activity of your PINK1 enzyme preparation using its endogenous substrate, ATP, as a positive control. If there is no activity with ATP, the issue may lie with the enzyme itself.
- Question: Have you considered the recent findings on the mechanism of action?
 - Answer: Recent studies suggest that wild-type PINK1 may not be able to efficiently use KTP due to steric hindrance in the ATP-binding pocket.[6][7][8] Some research indicates that a "gatekeeper" residue mutation (e.g., M318G in human PINK1) is necessary to enable KTP binding and utilization.[6][8] Review the specific PINK1 construct you are using.

Problem 2: My cell-based experiments using the precursor, kinetin, are not showing an effect on mitophagy or Parkin recruitment.

- Question: Is the kinetin cell-permeable and being converted to Kinetin triphosphate (KTP)?
 - Answer: Kinetin is the cell-permeable precursor that is intracellularly metabolized to KTP.
 [5][6] Ensure you are using kinetin for live-cell experiments, as KTP itself is not membrane-permeable.[5][8]
- Question: What is the health and passage number of your cell line?
 - Answer: The cellular machinery responsible for converting kinetin to KTP and the overall health of the mitochondria can impact the experimental outcome. Use healthy, lowpassage cells for your experiments.
- Question: Are your treatment times and concentrations appropriate?
 - Answer: Cells have been pre-treated with kinetin for 48 to 96 hours in some studies to allow for sufficient conversion to KTP and biological effect.[5] Ensure your experimental



timeline allows for this conversion and subsequent cellular response.

Experimental Protocols Protocol 1: In Vitro PINK1 Kinase Assay

This protocol is a generalized method for assessing the effect of Kinetin triphosphate on PINK1 activity.

- Reagent Preparation:
 - Prepare a 10X kinase assay buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT).
 - Reconstitute purified PINK1 enzyme and its substrate (e.g., TRAP1 or Ubiquitin) in an appropriate buffer.
 - Prepare stock solutions of ATP and Kinetin triphosphate tetrasodium (e.g., 10 mM).
- Reaction Setup:
 - In a microcentrifuge tube, set up the following reaction mix on ice:
 - Kinase Assay Buffer (1X final)
 - Purified PINK1 (e.g., 100-500 nM final)
 - Substrate (e.g., 1-5 μM final)
 - ATP or Kinetin triphosphate (e.g., 100 μM final)
 - Nuclease-free water to the final volume.
 - Include appropriate controls: no enzyme, no ATP/KTP, and ATP-only.
- · Kinase Reaction:
 - Initiate the reaction by transferring the tubes to a 30°C incubator for 30-60 minutes.



- Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
- Analysis:
 - Boil the samples at 95°C for 5 minutes.
 - Analyze the samples by SDS-PAGE and immunoblotting using a phospho-specific antibody against your substrate to detect phosphorylation.

Protocol 2: Cellular Assay for Parkin Recruitment to Mitochondria

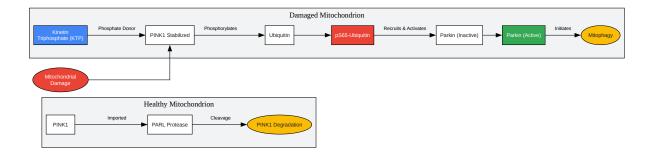
This protocol outlines a method to assess the effect of the KTP precursor, kinetin, on PINK1-dependent Parkin recruitment in cultured cells.

- Cell Culture and Transfection:
 - Plate HeLa cells (or another suitable cell line with low endogenous PINK1/Parkin) on glass coverslips.
 - Co-transfect cells with plasmids encoding for PINK1, mCherry-Parkin, and a mitochondrial marker (e.g., mito-GFP).
- Kinetin Treatment:
 - \circ 24 hours post-transfection, treat the cells with kinetin (e.g., 10-100 μ M) or a vehicle control (e.g., DMSO).
 - Incubate the cells for 48-96 hours.
- Mitochondrial Depolarization:
 - Induce mitochondrial damage by treating the cells with a mitochondrial depolarizing agent like CCCP (e.g., 10 μM) for 1-3 hours.
- Microscopy:
 - Fix the cells with 4% paraformaldehyde.



- Mount the coverslips on microscope slides.
- Image the cells using a fluorescence microscope.
- Analysis:
 - Quantify the co-localization of mCherry-Parkin with the mito-GFP signal. An increase in colocalization in kinetin-treated cells compared to the control indicates enhanced Parkin recruitment.

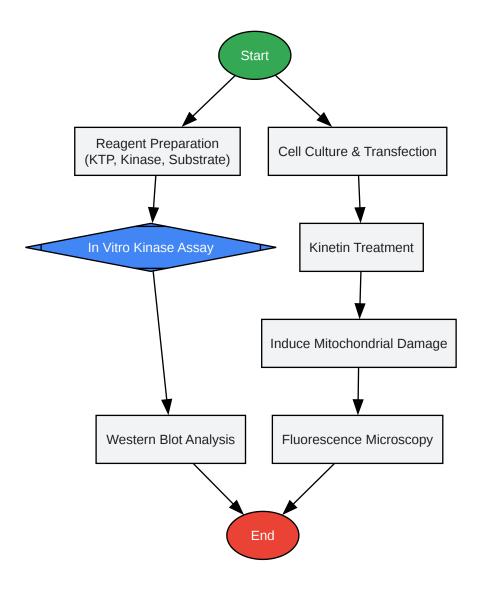
Visualizations



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Caption: PINK1 signaling pathway in healthy vs. damaged mitochondria.

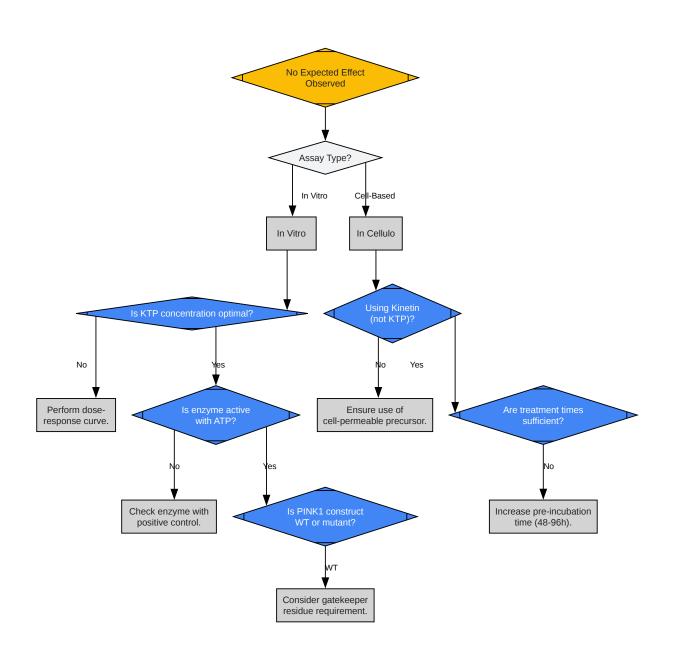




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Caption: General experimental workflow for KTP/kinetin studies.





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Caption: Troubleshooting decision tree for KTP/kinetin experiments.



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